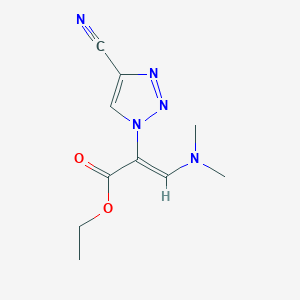
Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate is a synthetic organic compound that features a triazole ring, a cyano group, and an ester functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate typically involves multi-step organic reactions. One possible route could involve the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the cyano group and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, focusing on cost-efficiency, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学研究应用
Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action for Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate would involve its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and triazole ring might play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
相似化合物的比较
Similar Compounds
Similar compounds might include other triazole derivatives, such as:
- Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate
- Ethyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate
Uniqueness
Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
属性
分子式 |
C10H13N5O2 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
ethyl (Z)-2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3/b9-7- |
InChI 键 |
ZQOBTQXOHGZNRL-CLFYSBASSA-N |
手性 SMILES |
CCOC(=O)/C(=C/N(C)C)/N1C=C(N=N1)C#N |
规范 SMILES |
CCOC(=O)C(=CN(C)C)N1C=C(N=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


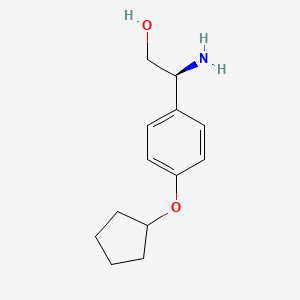
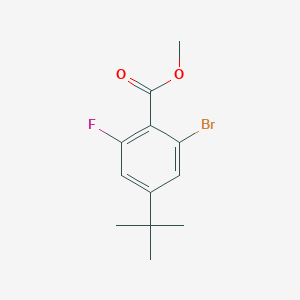
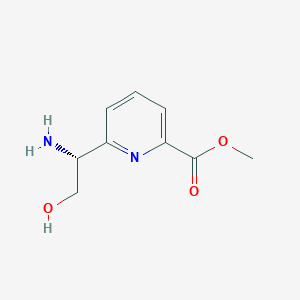
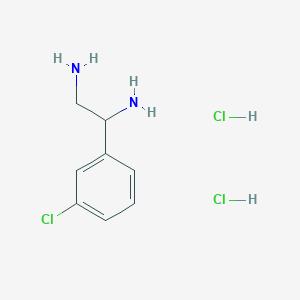
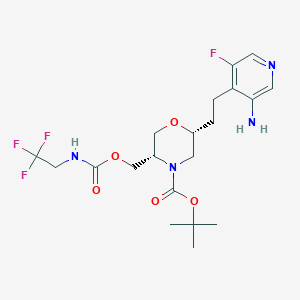
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)


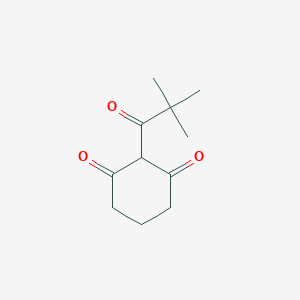

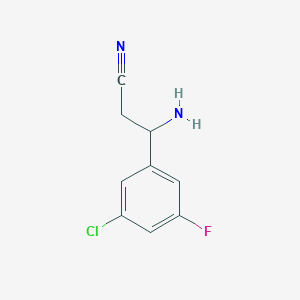
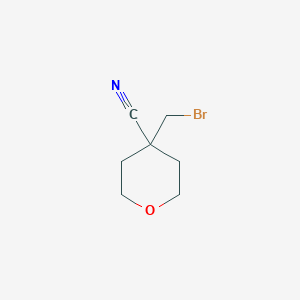
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)

